molecular formula C14H16N4S B11614378 3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11614378
M. Wt: 272.37 g/mol
InChI Key: ZZSXJUVJHDOMPQ-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazine ring fused with an indole ring, along with a butylsulfanyl group and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with various reagents to form the triazinoindole core. One common method involves the reaction of isatin with semicarbazide hydrochloride to form a hydrazonocarboxamide intermediate, which cyclizes to form the triazinoindole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazinoindole derivatives.

    Substitution Products: Substituted triazinoindole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds such as:

    3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.

    3-(Butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but without the methyl group at the 8-position.

    3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]quinoxaline: Similar structure but with a quinoxaline ring instead of an indole ring.

Properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

3-butylsulfanyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C14H16N4S/c1-3-4-7-19-14-16-13-12(17-18-14)10-8-9(2)5-6-11(10)15-13/h5-6,8H,3-4,7H2,1-2H3,(H,15,16,18)

InChI Key

ZZSXJUVJHDOMPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1

Origin of Product

United States

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